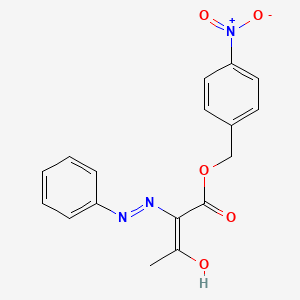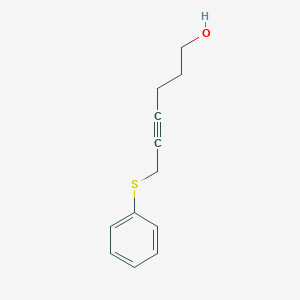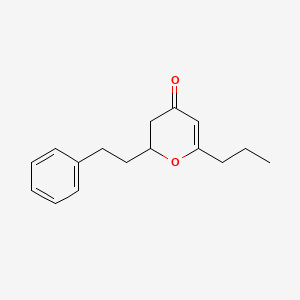
3-(3-Tert-butylphenoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Tert-butylphenoxy)propan-1-ol is an organic compound with the molecular formula C13H20O2 It is a derivative of propan-1-ol, where the hydroxyl group is attached to a propyl chain that is further connected to a tert-butylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-tert-butylphenol with epichlorohydrin in the presence of a base, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or an alcohol. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-(3-Tert-butylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-(3-Tert-butylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Tert-butylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
相似化合物的比较
Similar Compounds
3-(4-Nitro-phenoxy)-propan-1-ol: Similar structure but with a nitro group instead of a tert-butyl group.
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Contains a tert-butylamino group and a morpholino-thiadiazole moiety.
Uniqueness
3-(3-Tert-butylphenoxy)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
属性
CAS 编号 |
145073-39-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-(3-tert-butylphenoxy)propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10,14H,5,8-9H2,1-3H3 |
InChI 键 |
MNQHLULUOSLMNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
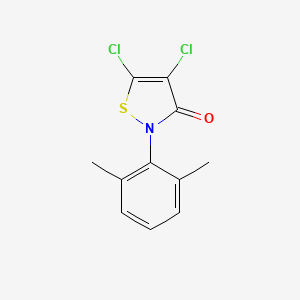
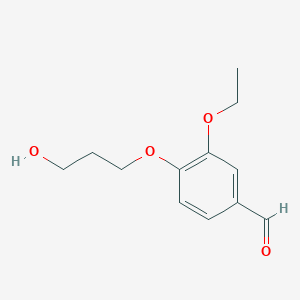
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
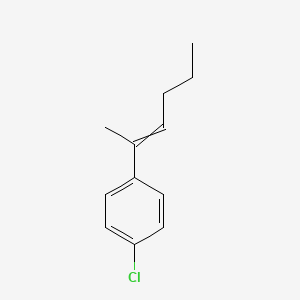



![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
